Cas no 25840-61-3 (2-amino-N-phenylethane-1-sulfonamide)
2-amino-N-phenylethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-N-phenylethanesulfonamide
- 2-Amino-N-phenylethane-1-sulfonamide
- 2-Amino-N-phenylethanesulfomide
- DTXSID70588426
- Ethanesulfonamide, 2-amino-N-phenyl-
- EN300-28935
- CS-0270166
- SCHEMBL3763304
- AKOS000138849
- G34137
- STK503452
- SB77958
- GS-0652
- 25840-61-3
- 2-amino-N-phenylethane-1-sulfonamide
-
- MDL: MFCD09730216
- Inchi: 1S/C8H12N2O2S/c9-6-7-13(11,12)10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
- InChI Key: AMJWROHRKLMFBB-UHFFFAOYSA-N
- SMILES: S(CCN)(NC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 200.06194880g/mol
- Monoisotopic Mass: 200.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 80.6Ų
2-amino-N-phenylethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120455-1g |
2-Amino-N-phenylethanesulfonamide |
25840-61-3 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Enamine | EN300-28935-0.05g |
2-amino-N-phenylethane-1-sulfonamide |
25840-61-3 | 0.05g |
$42.0 | 2023-09-06 | ||
| Enamine | EN300-28935-0.1g |
2-amino-N-phenylethane-1-sulfonamide |
25840-61-3 | 0.1g |
$66.0 | 2023-09-06 | ||
| Enamine | EN300-28935-0.25g |
2-amino-N-phenylethane-1-sulfonamide |
25840-61-3 | 0.25g |
$92.0 | 2023-09-06 | ||
| Enamine | EN300-28935-0.5g |
2-amino-N-phenylethane-1-sulfonamide |
25840-61-3 | 0.5g |
$175.0 | 2023-09-06 | ||
| Enamine | EN300-28935-1.0g |
2-amino-N-phenylethane-1-sulfonamide |
25840-61-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-28935-2.5g |
2-amino-N-phenylethane-1-sulfonamide |
25840-61-3 | 2.5g |
$503.0 | 2023-09-06 | ||
| Enamine | EN300-28935-5.0g |
2-amino-N-phenylethane-1-sulfonamide |
25840-61-3 | 5.0g |
$743.0 | 2023-02-14 | ||
| Enamine | EN300-28935-10.0g |
2-amino-N-phenylethane-1-sulfonamide |
25840-61-3 | 10.0g |
$1101.0 | 2023-02-14 | ||
| Enamine | EN300-28935-1g |
2-amino-N-phenylethane-1-sulfonamide |
25840-61-3 | 1g |
$256.0 | 2023-09-06 |
2-amino-N-phenylethane-1-sulfonamide Suppliers
2-amino-N-phenylethane-1-sulfonamide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-amino-N-phenylethane-1-sulfonamide
2-Amino-N-Phenylethane-1-Sulfonamide (CAS No. 25840-61-3): A Comprehensive Overview
2-Amino-N-Phenylethane-1-sulfonamide (CAS No. 25840-61-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-Phenyl-2-aminoethanesulfonamide, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving this compound.
The molecular formula of 2-Amino-N-Phenylethane-1-sulfonamide is C9H13NO3S, and its molecular weight is approximately 219.27 g/mol. The compound consists of an amino group, a phenyl ring, and a sulfonamide moiety, which collectively contribute to its diverse chemical and biological properties. The presence of these functional groups makes it an attractive candidate for various applications in drug discovery and development.
Synthesis of 2-Amino-N-Phenylethane-1-Sulfonamide
The synthesis of 2-Amino-N-Phenylethane-1-sulfonamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-aminoethanesulfonic acid (taurine) with phenyl isocyanate. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield. Another approach involves the nucleophilic substitution of 2-chloroethanesulfonamide with aniline, followed by dehydrohalogenation to form the final product.
Chemical Properties and Stability
2-Amino-N-Phenylethane-1-sulfonamide is a white crystalline solid that is soluble in water and polar organic solvents such as methanol and ethanol. Its solubility properties make it suitable for various analytical techniques and biological assays. The compound exhibits good thermal stability, with a melting point ranging from 180°C to 185°C. However, it can undergo degradation under strongly acidic or basic conditions, which should be considered during storage and handling.
Biological Activities and Applications
Recent research has highlighted the potential biological activities of 2-Amino-N-Phenylethane-1-sulfonamide. Studies have shown that this compound possesses anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, it has been found to exhibit moderate antitumor activity against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of 2-Amino-N-Phenylethane-1-sulfonamide. The results demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that 2-Amino-N-Phenylethane-1-sulfonamide could be developed into a novel anti-inflammatory agent with fewer side effects compared to existing drugs.
Clinical Trials and Future Prospects
The promising preclinical data on 2-Amino-N-Phenylethane-1-sulfonamide have led to increased interest in its clinical evaluation. Several pharmaceutical companies are currently conducting phase I clinical trials to assess the safety and efficacy of this compound in treating inflammatory diseases. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses.
In addition to its anti-inflammatory properties, ongoing research is exploring the potential of 2-Amino-N-Phenylethane-1-sulfonamide as an antitumor agent. Preclinical studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings have paved the way for further clinical investigations to evaluate its efficacy in cancer therapy.
Safety Considerations
Safety is a critical aspect when developing new pharmaceutical compounds. Extensive toxicological studies have been conducted on 2-Amino-N-Phenylethane-1-sulfonamide, and the results indicate that it has a favorable safety profile at therapeutic doses. However, as with any new drug candidate, ongoing monitoring is essential to ensure long-term safety and efficacy.
In conclusion, 2-Amino-N-Phenylethane-1-sulfonamide (CAS No. 25840-61-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development into novel therapeutic agents for inflammatory diseases and cancer. Continued research and clinical trials will provide valuable insights into its full potential as a safe and effective treatment option.
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